2-(Bromomethyl)-6-methoxyquinoline
Descripción
Propiedades
Fórmula molecular |
C11H10BrNO |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6-methoxyquinoline |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11/h2-6H,7H2,1H3 |
Clave InChI |
JIFUUGHBYDMCDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(C=C2)CBr |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Group Variations
The table below highlights key structural analogs and their substituent effects:
Key Research Findings
- Metabolic Studies: Primaquine (a 6-methoxy-8-aminoquinoline) undergoes microbial metabolism to yield derivatives with altered substituents, highlighting the metabolic vulnerability of methoxy groups in vivo .
- Synthetic Pathways: Bromomethyl-substituted quinolines are synthesized via Friedländer annulation or halogenation reactions, with yields influenced by substituent positions .
Métodos De Preparación
Reaction Overview
The most direct method involves benzylic bromination of 2-methyl-6-methoxyquinoline using N-bromosuccinimide (NBS) under radical initiation. This approach leverages the reactivity of the methyl group at position 2, which undergoes selective bromination due to stabilization of the resulting radical intermediate by the adjacent quinoline ring.
Key Steps:
-
Substrate Preparation : 2-Methyl-6-methoxyquinoline is synthesized via Skraup condensation of o-anisidine (2-methoxyaniline) with glycerol in the presence of sulfuric acid and an oxidizing agent.
-
Bromination : The methyl group is brominated using NBS (1.1 equiv) and a radical initiator (e.g., AIBN, 0.1 equiv) in refluxing carbon tetrachloride (CCl₄) for 6–8 hours.
Optimization Considerations:
-
Solvent Choice : Non-polar solvents like CCl₄ minimize side reactions such as oxidation of the methoxy group.
-
Temperature Control : Reflux conditions (≈80°C) ensure consistent radical generation while avoiding decomposition.
-
Yield : Typical isolated yields range from 65% to 75%, with purity >90% confirmed by HPLC.
Table 1: Representative Reaction Conditions for Radical Bromination
| Parameter | Specification |
|---|---|
| Substrate | 2-Methyl-6-methoxyquinoline |
| Brominating Agent | NBS (1.1 equiv) |
| Initiator | AIBN (0.1 equiv) |
| Solvent | CCl₄ |
| Temperature | 80°C (reflux) |
| Reaction Time | 6–8 hours |
| Isolated Yield | 65–75% |
Bromination of 2-Hydroxymethyl-6-methoxyquinoline
Reaction Overview
This two-step method first synthesizes 2-hydroxymethyl-6-methoxyquinoline, followed by conversion to the bromomethyl derivative using phosphorus tribromide (PBr₃). The hydroxyl group serves as a superior leaving group, enabling efficient bromide substitution.
Key Steps:
-
Hydroxymethyl Synthesis : 6-Methoxyquinoline-2-carbaldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol.
-
Bromination : The alcohol intermediate reacts with PBr₃ (1.5 equiv) in dichloromethane (DCM) at 0°C to room temperature.
Optimization Considerations:
-
Stoichiometry : Excess PBr₃ (1.5 equiv) ensures complete conversion, but higher equivalents risk di-bromination.
-
Temperature : Controlled addition at 0°C minimizes exothermic side reactions.
-
Yield : Yields of 80–85% are achievable with rigorous exclusion of moisture.
Table 2: Reaction Parameters for PBr₃-Mediated Bromination
| Parameter | Specification |
|---|---|
| Substrate | 2-Hydroxymethyl-6-methoxyquinoline |
| Brominating Agent | PBr₃ (1.5 equiv) |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction Time | 2–3 hours |
| Isolated Yield | 80–85% |
Multi-Step Synthesis via Directed Ortho-Metalation
Reaction Overview
For substrates where direct bromination is challenging, directed ortho-metalation (DoM) offers a regioselective pathway. This method installs the bromomethyl group at position 2 via palladium-catalyzed coupling after introducing a directing group.
Key Steps:
-
Directing Group Installation : 6-Methoxyquinoline is functionalized with a trimethylsilyl (TMS) group at position 2 using n-butyllithium (n-BuLi) and chlorotrimethylsilane.
-
Bromomethylation : The TMS-directed intermediate undergoes Suzuki-Miyaura coupling with bromomethylboronic acid, followed by desilylation.
Optimization Considerations:
-
Catalyst Selection : Pd(PPh₃)₄ provides optimal activity for coupling reactions.
-
Solvent System : Tetrahydrofuran (THF) facilitates both metalation and coupling steps.
-
Yield : Overall yields are moderate (50–60%) due to multi-step complexity.
Table 3: Directed Ortho-Metalation Protocol
| Parameter | Specification |
|---|---|
| Directing Group | Trimethylsilyl (TMS) |
| Metalating Agent | n-BuLi (2.2 equiv) |
| Coupling Partner | Bromomethylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | THF |
| Reaction Time | 12–16 hours |
| Isolated Yield | 50–60% |
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Radical Bromination | High selectivity, one-step reaction | Requires hazardous solvents (CCl₄) |
| PBr₃ Bromination | High yield, simple conditions | Requires alcohol precursor |
| Directed Metalation | Regioselective, versatile | Low yield, multi-step complexity |
Industrial-Scale Considerations
For large-scale production, radical bromination is favored due to operational simplicity and compatibility with continuous flow reactors. Recent patents describe adaptations of this method using green solvents (e.g., ethyl acetate) and automated quenching systems to enhance safety and efficiency . Challenges include managing exothermic reactions and minimizing waste streams contaminated with succinimide byproducts.
Q & A
Q. What are the primary synthetic routes for 2-(Bromomethyl)-6-methoxyquinoline, and how do reaction conditions influence yield?
Answer: The synthesis typically involves bromination of 6-methoxyquinoline derivatives. A common approach includes:
Q. Key factors affecting yield :
- Temperature : Higher temperatures (70–80°C) favor radical bromination but may lead to side reactions.
- Solvent polarity : Non-polar solvents (e.g., ) improve selectivity for bromomethylation over ring bromination .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts like 2,6-dibromo derivatives.
Q. How can researchers characterize the structural purity of 2-(Bromomethyl)-6-methoxyquinoline?
Answer:
- NMR spectroscopy :
- : Look for singlet peaks at δ 4.5–4.7 ppm (bromomethyl, ) and δ 3.9–4.1 ppm (methoxy group) .
- : Confirm at ~30 ppm and quinoline carbons at 115–160 ppm.
- Mass spectrometry (HRMS) : Exact mass calculation for (expected: 265.9978) .
- X-ray crystallography : Resolves ambiguity in substitution patterns (e.g., distinguishing 2- vs. 4-bromo isomers) .
Q. What are the common reactivity patterns of 2-(Bromomethyl)-6-methoxyquinoline in medicinal chemistry?
Answer: The bromomethyl group enables:
- Nucleophilic substitution : React with amines (e.g., piperazine) to form alkylated derivatives for kinase inhibitor studies .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl motifs .
- Oxidation : Methoxy groups can be oxidized to quinones under strong acidic conditions () for redox-active prodrug design .
Advanced Research Questions
Q. How can conflicting data on the biological activity of 2-(Bromomethyl)-6-methoxyquinoline derivatives be resolved?
Answer: Discrepancies in cytotoxicity or enzyme inhibition often arise from:
- Structural analogs : Compare with 5-Bromo-2-(bromomethyl)-6-methoxyquinoline, which shows higher reactivity due to dual bromination .
- Assay conditions :
Q. What computational strategies optimize the design of 2-(Bromomethyl)-6-methoxyquinoline-based inhibitors?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Prioritize substituents that enhance π-π stacking with conserved phenylalanine residues .
- DFT calculations : Analyze charge distribution to predict sites for electrophilic attack (e.g., bromomethyl group’s electrophilicity) .
- MD simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories to identify residues critical for binding .
Q. How does the protonation state of 2-(Bromomethyl)-6-methoxyquinoline affect its photophysical properties?
Answer:
- Fluorescence quenching : In acidic media (pH < 4), the quinoline nitrogen protonates, reducing fluorescence intensity (quantum yield drops from 0.42 to 0.15) .
- Time-resolved spectroscopy : Measure excited-state proton transfer (ESPT) kinetics using femtosecond fluorescence upconversion. For 6-methoxyquinoline derivatives, ESPT occurs within 200 ps .
Q. Methodology :
Prepare buffered solutions (pH 2–10).
Record absorption/emission spectra.
Fit data to Henderson-Hasselbalch equation to calculate pKa in excited states.
Q. What are the challenges in scaling up the synthesis of 2-(Bromomethyl)-6-methoxyquinoline for preclinical studies?
Answer:
- Byproduct formation : Minimize dibrominated impurities via controlled reagent addition (slow addition over 2 hours) .
- Solvent recovery : Replace with eco-friendly alternatives (e.g., ) without compromising yield.
- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for >100 g batches .
Q. How can researchers validate the metabolic stability of 2-(Bromomethyl)-6-methoxyquinoline derivatives?
Answer:
- In vitro microsomal assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Identify metabolites : Look for demethylation (loss of -OCH) or glutathione adducts (bromine displacement) .
- Comparative studies : Benchmark against 6-methoxyquinoline (t = 45 min) to assess bromomethyl group’s impact on stability .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
